6,8,8,9-tetramethyl-3-{[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]carbonyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
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Overview
Description
6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the pyrrolidine group: This step involves the nucleophilic substitution of a halogenated pyrimidine with pyrrolidine.
Construction of the chromeno[7,6-b]pyridin-2-one core: This is often done through cyclization reactions involving suitable precursors.
Final modifications: These include methylation and other functional group transformations to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Cyclization: Intramolecular reactions can lead to the formation of new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Cyclization: Catalysts such as acids (H₂SO₄) or bases (NaOH) can facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetramethylbutane: A hydrocarbon with a similar level of branching and compact structure.
Tetramethyl acetyloctahydronaphthalenes:
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: Another complex organic molecule with comparable structural features.
Uniqueness
What sets 6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H30N4O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
6,8,8,9-tetramethyl-3-(4-methyl-2-pyrrolidin-1-ylpyrimidine-5-carbonyl)-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C26H30N4O3/c1-15-13-26(3,4)29(5)21-12-22-17(10-18(15)21)11-19(24(32)33-22)23(31)20-14-27-25(28-16(20)2)30-8-6-7-9-30/h10-12,14-15H,6-9,13H2,1-5H3 |
InChI Key |
ADNNJPYSSTUUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CN=C(N=C4C)N5CCCC5)C)(C)C |
Origin of Product |
United States |
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